
Methyl 6-chloro-5-methylpyridine-3-carboxylate
Overview
Description
Methyl 6-chloro-5-methylpyridine-3-carboxylate is a chemical compound belonging to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position of the pyridine ring, along with a carboxylate ester group at the 3rd position.
Synthetic Routes and Reaction Conditions:
Chlorination and Methylation: One common synthetic route involves the chlorination of 5-methylpyridine-3-carboxylate followed by methylation. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) and a methylating agent like methyl iodide (CH₃I).
From Pyridine Derivatives: Another approach is to start with pyridine derivatives and introduce the chlorine and methyl groups through controlled reactions.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure consistency and efficiency. The reactions are carried out in specialized reactors under controlled temperature and pressure conditions to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as fluorine or other halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Halogenated or other substituted pyridines.
Scientific Research Applications
Chemistry: Methyl 6-chloro-5-methylpyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. It is also employed in the study of reaction mechanisms involving pyridine derivatives.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting various receptors in the body.
Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 6-chloro-5-methylpyridine-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as receptors or enzymes, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 6-chloropyridine-3-carboxylate: Similar structure but lacks the methyl group at the 5th position.
Methyl 6-chloro-3-methylpyridine-2-carboxylate: Similar but with a different position of the chlorine and methyl groups.
2-Chloro-6-methylpyridine-4-carboxylic acid: Another pyridine derivative with different positions of the chlorine and carboxylate groups.
Uniqueness: Methyl 6-chloro-5-methylpyridine-3-carboxylate is unique due to its specific arrangement of substituents, which can influence its reactivity and biological activity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Biological Activity
Methyl 6-chloro-5-methylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its diverse biological activities. This article provides an in-depth overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.
- Molecular Formula : C₉H₈ClN₁O₂
- Molecular Weight : 185.62 g/mol
- CAS Number : 234107-97-2
The compound features a chloro group at the 6-position and a carboxylate group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the chloro substituent enhances its reactivity, potentially leading to:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signal transduction pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies show that derivatives of pyridine compounds often exhibit antibacterial and antifungal properties. For instance, this compound demonstrated activity against various Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some pyridine derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The mechanism may involve the modulation of cell signaling pathways related to cell growth and survival.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate that the compound possesses significant antibacterial properties, particularly against E. coli.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The IC₅₀ values were found to be:
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
The compound exhibited selective cytotoxicity towards cancer cells, suggesting potential for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Moderate | Enzyme inhibition, receptor modulation |
Methyl 5-amino-6-chloropyridine-3-carboxylate | High | Low | Direct DNA interaction |
Methyl 6-sulfamoylpyridine-3-carboxylate | Low | High | Inhibition of folate synthesis |
This table illustrates that while this compound shows moderate activity across various assays, it offers unique mechanisms that warrant further investigation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 6-chloro-5-methylpyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chlorination at the 6-position of a pre-functionalized pyridine ring can be achieved using POCl₃ or SOCl₂ under reflux conditions. The methyl ester group at the 3-position is introduced via esterification of the corresponding carboxylic acid using methanol and catalytic H₂SO₄. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize side products like di-chlorinated derivatives or ester hydrolysis .
- Key Data : Molecular formula (C₈H₈ClNO₂) and molecular weight (185.61 g/mol) confirm the product .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For instance:
- ¹H NMR : Peaks for the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ ~8.2–8.5 ppm, doublets) confirm regiochemistry.
- ¹³C NMR : Carbonyl resonance (δ ~165–170 ppm) and aromatic carbons (δ ~120–150 ppm) validate the ester and pyridine backbone.
- Infrared (IR) Spectroscopy : C=O stretching (~1720 cm⁻¹) and C-Cl (~750 cm⁻¹) provide functional group verification .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of this compound, and how are they addressed?
- Methodological Answer : Steric hindrance from the 5-methyl group and electronic effects of the chlorine atom complicate further substitutions. Computational modeling (e.g., DFT calculations) predicts reactive sites, while experimental screening of catalysts (e.g., Pd for cross-coupling) optimizes selectivity. For example, Suzuki-Miyaura coupling at the 2-position requires protecting the ester group to prevent nucleophilic attack .
- Case Study : Boronic acid derivatives (e.g., 6-Chloro-5-methylpyridine-3-boronic acid) enable selective cross-coupling but require anhydrous conditions to avoid protodeboronation .
Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in crystal structures?
- Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) dimers involving the ester carbonyl and chloro/methyl groups. Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular C–H···O and Cl···π interactions, which stabilize the lattice. Software like SHELXL refines these interactions using high-resolution data .
Q. How can contradictory data on reaction yields or byproduct formation be resolved in multi-step syntheses?
- Methodological Answer : Systematic analysis via LC-MS or GC-MS identifies intermediates and side products. For example, competing ester hydrolysis under acidic conditions can be mitigated by using aprotic solvents (e.g., DCM) and controlled pH. Kinetic studies (e.g., time-resolved NMR) optimize stepwise reaction sequences .
Q. What role does computational crystallography play in analyzing the conformational flexibility of this compound?
- Methodological Answer : Software like ORTEP-3 visualizes thermal ellipsoids and puckering parameters (Cremer-Pople analysis) to assess ring planarity. Molecular dynamics simulations predict solvent-dependent conformations, aiding polymorph screening .
Q. How is this compound utilized in designing bioactive analogs?
- Methodological Answer : The chlorine atom enhances lipophilicity and binding affinity in drug-receptor interactions. Medicinal chemistry workflows use this scaffold for derivatization (e.g., amidation of the ester to improve bioavailability). In vitro assays (e.g., enzyme inhibition) validate target engagement .
Properties
IUPAC Name |
methyl 6-chloro-5-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMFHHZWOQVDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496638 | |
Record name | Methyl 6-chloro-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-42-8 | |
Record name | Methyl 6-chloro-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-chloro-5-methylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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